molecular formula C18H18N2 B5552779 2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine

2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine

Cat. No.: B5552779
M. Wt: 262.3 g/mol
InChI Key: LMBGOBJQESYQAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-dimethyl-N-(4-methylphenyl)-4-quinolinamine is a useful research compound. Its molecular formula is C18H18N2 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.146998583 g/mol and the complexity rating of the compound is 309. The solubility of this chemical has been described as 35 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

2,8-Dimethyl-N-(4-methylphenyl)-4-quinolinamine and its derivatives are studied for their potential in synthesizing compounds with cytotoxic activities against various cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, related in structure and synthetic pathway to this compound, have been synthesized and tested for their growth inhibitory properties against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines. Most compounds demonstrated potent cytotoxic effects, with some displaying IC50 values less than 10 nM. This research highlights the potential of this compound derivatives in cancer treatment (Deady et al., 2003).

Radioligands for Peripheral Benzodiazepine Receptors

Quinoline-2-carboxamide derivatives, structurally similar to this compound, have been labeled with carbon-11 to serve as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds exhibited high specificity and binding to PBR in various organs, suggesting their use in PET imaging to study PBR distribution in different diseases, including neurodegenerative disorders (Matarrese et al., 2001).

Anticancer Activity of Synthetic Analogues

The synthesis and purification of novel synthetic analogues, structurally related to this compound, have demonstrated significant in vitro and in vivo anticancer activity, particularly against breast cancer cell lines. These findings support the development of such compounds as novel anticancer agents, showcasing the versatility of this compound derivatives in therapeutic applications (Wang et al., 2009).

Inhibitory Activity Against Leishmania APRT Enzyme

Compounds derived from this compound have shown inhibitory activity against the enzyme adenine phosphoribosyltransferase (APRT) from Leishmania, a tropical parasite. This suggests potential applications in developing treatments for Leishmaniasis, a disease endemic in poor countries (Napolitano et al., 2003).

Properties

IUPAC Name

2,8-dimethyl-N-(4-methylphenyl)quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2/c1-12-7-9-15(10-8-12)20-17-11-14(3)19-18-13(2)5-4-6-16(17)18/h4-11H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBGOBJQESYQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC3=C(C=CC=C23)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644236
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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